molecular formula C12H14N2O7 B1416460 Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate CAS No. 1170938-71-2

Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate

Cat. No.: B1416460
CAS No.: 1170938-71-2
M. Wt: 298.25 g/mol
InChI Key: BCFBNNYDAMQUMF-UHFFFAOYSA-N
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Description

It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 311.28 g/mol. This compound is a nitroester and a derivative of dinitrochlorobenzene.

Preparation Methods

The synthesis of Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate typically involves the nitration of 2,3,5-trimethylphenol followed by esterification. The nitration process introduces nitro groups into the aromatic ring, and the subsequent esterification with methyl chloroacetate forms the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings.

Chemical Reactions Analysis

Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where nitro groups can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions.

Scientific Research Applications

Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate involves its interaction with molecular targets in biological systems. The nitro groups in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes .

Comparison with Similar Compounds

Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate can be compared with other nitroaromatic compounds such as:

    2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic effects.

    2,4,6-Trinitrotoluene (TNT):

    Nitrobenzene: Used in the production of aniline and other chemicals. What sets this compound apart is its specific substitution pattern on the aromatic ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

methyl 2-(2,3,5-trimethyl-4,6-dinitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O7/c1-6-7(2)12(21-5-9(15)20-4)11(14(18)19)8(3)10(6)13(16)17/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFBNNYDAMQUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])OCC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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